2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a chlorine atom at the 5-position of the benzoxazole ring and a thioacetic acid group attached to the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method is the reaction of 2-aminophenol with 5-chlorobenzaldehyde in the presence of a catalyst such as samarium triflate under mild reaction conditions in an aqueous medium . Another approach involves the use of ortho-substituted anilines with functionalized orthoesters to yield benzoxazole derivatives .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, ionic liquid catalysts, and other green chemistry techniques to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxazole derivatives .
Scientific Research Applications
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, benzoxazole derivatives are known to inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the chlorine and thioacetic acid groups.
2-Aminobenzoxazole: A derivative with an amino group at the 2-position.
5-Chlorobenzoxazole: A derivative with a chlorine atom at the 5-position but without the thioacetic acid group.
Uniqueness
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid is unique due to the presence of both the chlorine atom and the thioacetic acid group, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-5-1-2-7-6(3-5)11-9(14-7)15-4-8(12)13/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHVFKBZVZKNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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